![molecular formula C21H13ClFNO3 B15099536 (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B15099536.png)
(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridinyl group, and the attachment of the chlorofluorobenzyl moiety. Common reagents used in these reactions include halogenated benzyl compounds, pyridine derivatives, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzofuran derivatives, while reduction may produce simpler benzofuran compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of benzofuran compounds are explored for their potential to treat various diseases. The specific compound may be evaluated for its efficacy and safety in preclinical and clinical studies.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties make them valuable in various applications.
Mechanism of Action
The mechanism of action of (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with various substituents. Examples include:
- 6-(2-chlorobenzyl)oxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one
- 6-(2-fluorobenzyl)oxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C19H15ClFO3 with a molecular weight of approximately 353.77 g/mol. The compound features a benzofuran core substituted with a pyridine moiety and a chloro-fluorobenzyl ether group, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of related compounds, suggesting that modifications in the benzofuran structure can enhance efficacy against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity (Zone of Inhibition in mm) | Pathogen Targeted |
---|---|---|
Compound A | 25 | Staphylococcus aureus |
Compound B | 20 | Escherichia coli |
(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one | TBD | TBD |
Anticancer Properties
Another area of interest is the anticancer potential of this compound. In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines through caspase activation pathways . For instance, a related compound was observed to upregulate caspase-3 expression, leading to increased apoptosis rates in SMMC7721 liver cancer cells.
Case Study: Induction of Apoptosis
A study investigated the effects of various benzofuran derivatives on cancer cell lines. The results indicated that modifications in the substituents significantly affected the apoptotic activity:
- Compound X : Induced 70% apoptosis in HepG2 cells.
- This compound : Expected to show similar or enhanced activity due to structural similarities.
Enzyme Inhibition
The compound's interaction with specific enzymes has also been studied. Inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO) have been reported for related compounds, suggesting potential applications in treating neurodegenerative diseases .
Table 2: Enzyme Inhibition Potency
Compound Name | AChE IC50 (µM) | MAO IC50 (µM) |
---|---|---|
Compound A | 0.5 | 0.8 |
This compound | TBD | TBD |
Properties
Molecular Formula |
C21H13ClFNO3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chloro-6-fluorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C21H13ClFNO3/c22-17-2-1-3-18(23)16(17)12-26-14-4-5-15-19(11-14)27-20(21(15)25)10-13-6-8-24-9-7-13/h1-11H,12H2/b20-10- |
InChI Key |
GPOMPAPNJCQWKD-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)F |
Origin of Product |
United States |
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